Carmine

Description

Structure

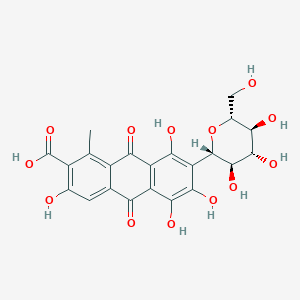

2D Structure

Propriétés

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-NGOCYOHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1390-65-4 | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Carminic Acid Analysis and Characterization

Spectrophotometric Techniques in Carminic Acid Quantification and Structural Elucidation

Spectrophotometry encompasses a range of analytical methods that measure the absorption or transmission of light by a substance as a function of wavelength. These techniques are instrumental in both the quantitative determination and the structural characterization of chemical compounds like carminic acid.

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for quantifying and characterizing carminic acid. The molecule's chromophores, primarily the anthraquinone (B42736) core, absorb light in the UV and visible regions of the electromagnetic spectrum. The absorption pattern is highly dependent on the pH of the solution, a characteristic that can be exploited for analytical purposes.

Under acidic conditions, carminic acid solutions typically exhibit a broad absorbance peak at approximately 490 nm, corresponding to their yellow-to-orange appearance. ekb.egmdpi.com In alkaline environments, the solution's color shifts to violet, which is reflected in the UV-Vis spectrum. mdpi.com The intrinsic absorbance peak of the carminic acid compound is noted at 282 nm. aatbio.com This pH-dependent color change is a key spectral property used in its analysis. mdpi.com

Quantitative analysis using UV-Vis spectroscopy is often performed at a specific wavelength, such as 494 nm, as mentioned in a method proposed by the Joint FAO/WHO Expert Committee on Food Additives. mdpi.com The intensity of the absorbance at this wavelength is directly proportional to the concentration of carminic acid in the sample, following the Beer-Lambert law. Studies have demonstrated the successful quantification of carminic acid in various matrices, including candies, using this technique, with results comparable to those obtained by High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: UV-Vis Spectral Properties of Carminic Acid

| Condition | Wavelength of Maximum Absorbance (λmax) | Observed Color |

|---|---|---|

| General | 282 nm | - |

| Acidic pH | ~490 nm | Yellow to Orange |

Infrared (IR) spectroscopy is a powerful tool for probing the molecular structure of compounds by measuring the absorption of infrared radiation by their chemical bonds. For carminic acid, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for confirming its structural integrity by identifying its characteristic functional groups.

The IR spectrum of carminic acid displays distinct absorption bands that correspond to the vibrational frequencies of its specific structural components. These include the anthraquinone skeleton, the C-glycosyl bond with the sugar residue, and the carboxylic acid group. By comparing the IR spectrum of a sample to that of a standard, one can verify the presence and integrity of the carminic acid molecule. researchgate.net

Key characteristic absorption peaks in the FTIR spectrum of carminic acid are associated with anthraquinones, sugar residues, and carboxyl groups. researchgate.net The presence of these specific bands confirms that the fundamental structure of the compound is intact. This technique is invaluable for quality control and for ensuring the identity of the compound in various applications. researchgate.netmdpi.comnih.gov

Table 2: Characteristic FTIR Absorption Bands for Carminic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3302 | Carboxyl groups |

| 2933 | Sugar residues |

| 1616 | Carboxyl groups |

| 1568 | Anthraquinones |

| 1377 | Carboxyl groups |

| 1273 | Anthraquinones |

| 1074 | Sugar residues |

| 1044 | Sugar residues |

Data sourced from a study comparing extraction methods. researchgate.net

Derivative spectrophotometry is an advanced analytical technique that involves calculating and plotting the first, second, or higher-order derivatives of a standard absorption spectrum (absorbance vs. wavelength). uw.edu.pl This method enhances the resolution of overlapping spectral bands, allowing for the accurate quantification of individual components in a mixture without prior chemical separation. uw.edu.pl

For carminic acid, derivative spectrophotometry has been successfully employed for its simultaneous determination alongside other colorants in complex mixtures. nih.gov The technique utilizes the "zero-crossing" measurement principle. In a first-derivative spectrum, the concentration of a particular component can be determined at the wavelength where the derivative spectrum of an interfering component crosses the zero axis. uw.edu.plnih.gov This approach effectively eliminates the spectral interference from other substances.

This methodology has proven effective for resolving quaternary mixtures of food colorants, including carminic acid, demonstrating good recoveries in synthetic mixtures and spiked food samples. nih.gov The ability to increase selectivity makes derivative spectrophotometry a valuable tool for quality control in the food industry. uw.edu.plnih.gov

Chromatographic Separations and Advanced Detection for Carminic Acid

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of carminic acid. It offers high resolution and sensitivity, making it suitable for analyzing complex matrices such as foods. The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase).

Reversed-phase HPLC (RP-HPLC) is the most common mode used for carminic acid analysis. In this setup, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. Various methods have been developed that typically employ mobile phases consisting of acidified aqueous solutions and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netkoreascience.kr

Pairing HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides a powerful analytical system for the quantitative determination of carminic acid. nih.govnih.gov The DAD acquires the entire UV-Vis spectrum of the eluting compounds simultaneously, which enhances the reliability of peak identification and purity assessment.

Numerous validated HPLC-DAD methods have been developed for quantifying carminic acid in diverse food products. koreascience.krnih.gov These methods demonstrate excellent performance characteristics, including linearity, recovery, and precision. For instance, a typical method might use a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of an acid like trifluoroacetic acid (TFA), with detection at a specific wavelength. koreascience.kr

The validation of these methods typically involves establishing key performance parameters. Calibration curves for carminic acid show good linearity over a defined concentration range, with correlation coefficients (r²) often exceeding 0.999. koreascience.krnih.gov Recovery studies, where a known amount of carminic acid is added to a sample matrix, consistently show high recovery rates, often between 87% and 97%. researchgate.netkoreascience.kr The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. koreascience.krnih.gov

Table 3: Example of HPLC-DAD Method Parameters and Validation Data for Carminic Acid Analysis

| Parameter | Finding |

|---|---|

| Chromatographic Conditions | |

| Column | C18 |

| Mobile Phase | Water with 0.1% Trifluoroacetic Acid (A) and Acetonitrile with 0.1% Trifluoroacetic Acid (B) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Method Validation | |

| Linearity (r²) | ≥0.9999 (over 0.2-50 mg/L range) |

| Accuracy (Recovery) | 87.3-97.1% |

| Precision (RSD) | 0.48-8.90% |

| Limit of Detection (LOD) | 0.05 mg/kg (by LC-MS/MS for qualitative analysis) |

| Limit of Quantification (LOQ) | 0.15 mg/kg (by LC-MS/MS for qualitative analysis) |

Data sourced from a study on carminic acid in processed foods. koreascience.kr

Microchip Electrophoresis with Photometric Detection for Carminic Acid

Microchip electrophoresis (MCE) with photometric detection is a miniaturized analytical technique that offers a rapid and efficient alternative to conventional HPLC for determining carminic acid. mdpi.comresearchgate.net This method provides advantages such as high speed, low consumption of samples and reagents, and high throughput, aligning with the principles of green analytical chemistry. mdpi.com

A typical MCE method for carminic acid is performed on a poly(methyl methacrylate) microchip. mdpi.com The separation is achieved in anionic mode, with one study reporting a fast determination time of less than 5 minutes. mdpi.comresearchgate.net The background electrolyte (BGE) composition is optimized for separation; for example, a BGE at pH 6.0 containing 15 mmol L⁻¹ MES, 15 mmol L⁻¹ HIS, and 0.1% (w/v) MHEC has been used effectively. researchgate.net Detection is carried out using a photometric detector, often based on light-emitting diode (LED) technology, set to a wavelength where carminic acid absorbs strongly, such as 490 nm. mdpi.comresearchgate.net

This miniaturized system demonstrates impressive analytical performance. With a sample injection volume as low as 900 nL, a limit of detection of 69 nmol L⁻¹ has been achieved. mdpi.comresearchgate.net The method exhibits a wide linear dynamic range, spanning four orders of magnitude. mdpi.com It also shows excellent repeatability, with intra- and inter-day relative standard deviations (RSD) for migration time up to 2.5% and for peak area less than 1.9%. mdpi.comresearchgate.net The MCE-PD method has been successfully applied to determine carminic acid in candies, saffron, and pharmaceuticals with good recovery rates (92.5–104.0%). mdpi.com

Thin Layer Chromatography (TLC) in Carminic Acid Separation

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative identification of carminic acid in various samples, including food additives. researchgate.netakjournals.com TLC operates on the principle of separating components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. juniata.edu

For the analysis of carminic acid (often as part of cochineal extract), silica (B1680970) gel G is commonly used as the stationary phase, precoated on glass or aluminum plates. akjournals.com The separation of pigments is achieved by developing the plate in a chamber with a suitable mobile phase. A mobile phase system consisting of isopropanol (B130326) and 12.5% aqueous ammonia (B1221849) (10 + 2, v/v) has been shown to effectively separate cochineal from other food colorants. akjournals.com Because carminic acid is a colored compound, its separation on the TLC plate can be visualized directly without the need for a staining reagent. akjournals.com The separation is based on the relative affinity of the compound for the polar stationary phase and the mobile phase; components are identified by their retention factor (Rf) values and their distinct colors on the chromatogram. akjournals.com

Ion Chromatography for Carminic Acid Analysis

Ion chromatography is a powerful technique for the analysis of organic acids. thermofisher.com This method is particularly suitable for compounds that can ionize sufficiently, allowing for their separation and detection with high sensitivity using suppressed conductivity detection. thermofisher.com This detection method minimizes interferences from other components commonly found in samples like juices. thermofisher.com

While ion chromatography is established for a wide range of organic acids such as citric, malic, and tartaric acid, its specific application for the routine analysis of carminic acid is not extensively detailed in the available research. thermofisher.com Given that carminic acid is an organic acid with acidic properties, ion chromatography represents a potential, though less commonly documented, methodology for its analysis.

Micellar Electrokinetic Chromatography for Carminic Acid Determination

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that utilizes surfactants added to the buffer solution above their critical micelle concentration to form micelles. wikipedia.orgnih.gov This technique is capable of separating both ionic and neutral analytes based on their differential partitioning between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). wikipedia.orgnih.gov

MEKC has been successfully applied to the determination of various compounds in natural products. researchgate.net For instance, it has been used to separate and quantify components in aloe species using a 50 mM sodium dodecyl sulfate (B86663) (SDS) solution as the surfactant. researchgate.net While specific, detailed research findings on the application of MEKC for the routine determination of carminic acid are limited in the provided sources, its utility in separating complex natural product extracts suggests its potential applicability for carminic acid analysis. researchgate.net

Electrochemical Methods for Carminic Acid Analysis

Electrochemical methods offer sensitive and accurate approaches for the determination and characterization of carminic acid. These techniques are based on the molecule's electrochemical activity, providing valuable information on its concentration and physicochemical properties.

Stripping Voltammetry for Carminic Acid Determination

Stripping voltammetry has been successfully applied to the determination of carminic acid, particularly in foodstuffs. mdpi.comoup.com This highly sensitive technique involves a preconcentration step where carminic acid is accumulated onto the working electrode surface before the voltammetric measurement, enhancing the detection signal.

One prominent method is square-wave adsorptive stripping voltammetry (SW-AdSV) using a hanging mercury drop electrode. oup.com In this procedure, carminic acid is adsorbed onto the electrode surface at a specific accumulation potential. Subsequently, the potential is scanned, and the stripping peak current, which is proportional to the concentration of carminic acid, is measured. The electrochemical reduction process of carmine (B74029) has also been characterized using cyclic voltammetry. oup.com

The optimal experimental conditions for the SW-AdSV determination of this compound have been identified as follows:

| Parameter | Optimized Value |

| Supporting Electrolyte | Acetate (B1210297) Buffer |

| Buffer Acidity (pH) | 3 |

| Accumulation Time | 150 s |

| Accumulation Potential | 0.2 V |

| Scan Rate | 300 mV/s |

| Pulse Amplitude | 185 mV |

| SW Frequency | 20 Hz |

Under these optimized conditions, a linear relationship between the peak current and carminic acid concentration is observed in the range of 5 x 10⁻⁸ to 1.25 x 10⁻⁷ mol/L. oup.com This method boasts a low detection limit of 1.43 x 10⁻⁹ mol/L, demonstrating its high sensitivity for trace analysis. oup.com The technique has been successfully used to determine this compound in commercial ice cream and soft drinks. oup.com

Differential Pulse Polarography (DPP) for Carminic Acid Quantification

Differential pulse polarography (DPP) is another effective electrochemical technique for the quantification of carminic acid. redalyc.orgscielo.org.mx This method involves applying a series of voltage pulses to a dropping mercury electrode and measuring the resulting current. The peak current in the differential pulse polarogram is directly proportional to the concentration of the electroactive species, in this case, carminic acid.

Studies on the differential pulse polarographic reduction of carminic acid have shown that the optimal conditions for analysis include a Britton-Robinson (B-R) buffer solution at a pH of 2.0. researchgate.netnih.gov Under these conditions, a distinct peak is observed at approximately -489 mV. researchgate.netnih.gov The relationship between the peak current and the concentration of carminic acid is linear over a range of 1 µM to 90 µM, with a detection limit of 0.16 µM. researchgate.netnih.gov In another study using an ethanol-water medium, DPP yielded a detection limit of 0.55 µg/mL. redalyc.orgscielo.org.mx

The DPP method has been successfully applied to the determination of this compound in various food products, including spiked strawberry-flavored milk and candy. researchgate.netnih.gov The results obtained by DPP are in good agreement with those from spectrophotometric comparison methods, indicating the accuracy and reliability of this electrochemical approach. researchgate.netnih.gov

| Parameter | Value | Reference |

| Linear Range (B-R buffer, pH 2.0) | 1 µM to 90 µM | researchgate.net, nih.gov |

| Detection Limit (B-R buffer, pH 2.0) | 0.16 µM | researchgate.net, nih.gov |

| Detection Limit (ethanol-water) | 0.55 µg/mL | redalyc.org, scielo.org.mx |

Potentiometric and Conductimetric Titrations for Carminic Acid Purity and Acid-Basic Properties

Potentiometric and conductimetric titrations are valuable methods for determining the purity of carminic acid and investigating its acid-basic properties. redalyc.orgstudylib.net These titrimetric techniques allow for the quantification of the acidic protons in the carminic acid molecule, providing a means to assess its purity.

In a typical potentiometric titration of carminic acid with a strong base like sodium hydroxide (B78521) (NaOH), three equivalence points can be identified, corresponding to the neutralization of the three acidic protons of the molecule. studylib.netjmcs.org.mx By analyzing the titration curve, the purity of a synthetic carminic acid sample was determined to be 87.0% ± 1.5%. redalyc.orgjmcs.org.mx The remaining percentage was attributed to an acidic impurity. redalyc.org

These titrations also enable the estimation of the acid dissociation constants (pKa values) of carminic acid. In an ethanol-water (50:50, v/v) medium, the approximate pKa values have been determined as follows:

| pKa Value | Estimated Value |

| pKa1 | 3.13 ± 0.01 |

| pKa2 | 6.20 ± 0.01 |

| pKa3 | 8.94 ± 0.05 |

Advanced Spectroscopic Techniques for Carminic Acid Structural Studies

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation and identification of carminic acid. These methods provide a wealth of information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

NMR Spectroscopy in Carminic Acid Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of carminic acid. researchgate.netjchps.com Through the analysis of ¹H and ¹³C NMR spectra, the precise structure of the molecule, including the conformation of the glucose residue, has been confirmed. researchgate.net

The ¹H NMR spectrum of carminic acid reveals distinct signals for the aromatic protons, the methyl group, and the protons of the C-glucosyl unit. researchgate.net Similarly, the ¹³C NMR spectrum shows characteristic signals for the anthraquinone skeleton, the C-glucosyl moiety, the methyl group, and the carboxyl group. researchgate.net

Detailed NMR investigations, often employing a variety of one- and two-dimensional NMR techniques, have been instrumental in definitively establishing the structure of carminic acid as a C-glucopyranosyl compound. researchgate.net Quantitative NMR (qNMR) has also been developed as a method for the absolute quantification of carminic acid in cochineal extracts, offering a rapid and simple analytical approach that does not require a reference compound. nih.govresearchgate.net This method relies on the direct proportionality between the intensity of an NMR resonance and the molar amount of the corresponding nucleus in the sample. nih.govresearchgate.net

| Nucleus | Key Chemical Shift Regions (δ, ppm) |

| ¹H NMR | Aromatic protons, methyl group, C-glucosyl protons (3.13-4.60 ppm) |

| ¹³C NMR | Anthraquinone skeleton, C-glucosyl carbons (60.6-80.5 ppm), methyl carbon (~20.9 ppm), carboxyl carbon (~171.0 ppm) |

Surface-Enhanced Raman Spectroscopy (SERS) for Carminic Acid Identification

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used for the identification of carminic acid, even at very low concentrations. nih.govyoutube.com SERS overcomes the limitations of conventional Raman spectroscopy, such as weak signals and strong fluorescence, by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold, which significantly enhances the Raman scattering signal. researchgate.netfrontiersin.org

The SERS spectrum of carminic acid exhibits a characteristic pattern of vibrational bands that serve as a molecular fingerprint for its identification. researchgate.net Key signals in the SERS spectrum of carminic acid have been observed at approximately 1640, 1582, 1327, 1225, 1070, and 452 cm⁻¹. researchgate.net

SERS has proven to be particularly valuable in the field of cultural heritage for the analysis of organic colorants in historical artifacts, such as textiles and paintings, where only microscopic samples are available. researchgate.netresearchgate.net The technique allows for the in-situ identification of carminic acid without the need for extensive sample extraction. researchgate.net Theoretical analyses of the interaction between carminic acid and the metal surface have also been performed to better understand the enhancement mechanism and the resulting SERS spectrum. researchgate.net

Biosynthesis and Biotechnological Production of Carminic Acid

Elucidation of Carminic Acid Biosynthetic Pathways

The journey to understanding carminic acid formation begins with the elucidation of its complex biosynthetic pathway. Long believed to be of polyketide origin, this hypothesis was solidified by the isolation of key intermediates that are hallmarks of this specific metabolic route. wikipedia.orgresearchgate.net

Polyketide Biosynthesis in Carminic Acid Production

Carminic acid is classified as an aromatic polyketide, a diverse group of natural products synthesized by a set of enzymes known as polyketide synthases (PKSs). acs.orggoogle.com The biosynthesis initiates with the condensation of one acetate (B1210297) unit and seven malonate units, a process catalyzed by a type II PKS system. nih.gov This series of reactions leads to the formation of a linear octaketide chain. nih.govwikipedia.org

The discovery of flavokermesic acid anthrone (B1665570) (FKA), the first cyclic intermediate in the pathway, within the cochineal insect Dactylopius coccus, provided strong evidence for the polyketide origin of carminic acid. wikipedia.orgresearchgate.net This finding effectively ruled out the alternative shikimate pathway as the primary route for its biosynthesis. wikipedia.org The formation of the core tricyclic structure of carminic acid is achieved through a multi-step process involving a PKS, which forms the linear octaketide, followed by cyclization reactions. nih.gov

Enzymatic Steps and Key Enzymes in Carminic Acid Biosynthesis

The biosynthesis of carminic acid from its basic building blocks involves a cascade of enzymatic reactions. After the initial formation of the octaketide chain by a PKS, several key enzymes, including cyclases and aromatases, are responsible for folding and modifying the molecule into its characteristic anthraquinone (B42736) structure. nih.govannualreviews.org

The proposed pathway begins with the formation of the unstable flavokermesic acid anthrone (FKA), which is then oxidized to flavokermesic acid (FK). nih.gov This oxidation can occur spontaneously or be catalyzed by a monooxygenase. google.com Subsequently, FK undergoes hydroxylation to yield kermesic acid (KA). nih.gov The final step in the biosynthesis is the C-glucosylation of kermesic acid, which attaches a glucose molecule to the anthraquinone core to form carminic acid. nih.gov A crucial enzyme in this final step, a C-glucosyltransferase designated as DcUGT2, has been isolated from Dactylopius coccus and has been shown to glucosylate both flavokermesic acid and kermesic acid. nih.govnih.gov

| Enzyme/Enzyme System | Function in Carminic Acid Biosynthesis | Source Organism (in native pathway) |

| Polyketide Synthase (PKS) | Catalyzes the condensation of acetate and malonate units to form the initial octaketide chain. nih.gov | Dactylopius coccus (putative) nih.gov |

| Cyclase/Aromatase | Folds the linear octaketide into the tricyclic anthrone structure. nih.gov | Dactylopius coccus (putative) |

| Monooxygenase | Oxidizes flavokermesic acid anthrone (FKA) to flavokermesic acid (FK) and hydroxylates FK to kermesic acid (KA). google.comnih.gov | Dactylopius coccus (putative) |

| C-glucosyltransferase (DcUGT2) | Catalyzes the final C-glucosylation of kermesic acid to form carminic acid. nih.gov | Dactylopius coccus nih.gov |

Precursor Supply and Metabolic Flux Regulation in Carminic Acid Production

The efficient production of carminic acid is heavily dependent on the cellular availability of its precursors, namely acetyl-CoA and malonyl-CoA. google.com In native producers and engineered microorganisms, the regulation of metabolic flux towards these precursors is critical. Malonyl-CoA, the extender unit in polyketide synthesis, is often a limiting factor. nih.gov

Heterologous Production of Carminic Acid in Microorganisms

The complexities and ethical considerations associated with sourcing carminic acid from insects have driven research towards microbial fermentation as an alternative production platform. acs.org Genetically engineered bacteria and fungi are being developed as cell factories for the sustainable and scalable production of this valuable colorant. nih.govresearchgate.net

Engineered Escherichia coli for Carminic Acid Biosynthesis

Escherichia coli is a popular host for the heterologous production of various natural products due to its well-characterized genetics and rapid growth. researchgate.net Researchers have successfully engineered E. coli to produce carminic acid from glucose. acs.orgresearchgate.net This was achieved by introducing a heterologous biosynthetic pathway, often combining genes from different organisms.

A key strategy involved optimizing a type II polyketide synthase from Photorhabdus luminescens and co-expressing it with cyclases from a Streptomyces species to produce high levels of flavokermesic acid. acs.orgnih.gov To complete the pathway, enzymes for the subsequent hydroxylation and C-glucosylation steps were identified through biochemical reaction analyses. acs.org Specifically, an aklavinone (B1666741) 12-hydroxylase from Streptomyces peucetius and a C-glucosyltransferase from Gentiana triflora were found to be effective. acs.orgnih.gov Further protein engineering, guided by homology modeling and docking simulations, led to mutants of these enzymes with significantly enhanced activities, ultimately enabling the production of carminic acid from glucose in E. coli. acs.orgresearchgate.net Fed-batch fermentation of the engineered strain resulted in the production of 0.63 ± 0.02 mg/L of carminic acid. acs.orgnih.gov

| Genetic Modification in E. coli | Purpose | Result |

| Introduction of type II PKS from Photorhabdus luminescens and cyclases from Streptomyces sp. | Production of flavokermesic acid. acs.orgnih.gov | High-level production of the carminic acid precursor. acs.orgnih.gov |

| Introduction of aklavinone 12-hydroxylase from Streptomyces peucetius and C-glucosyltransferase from Gentiana triflora. | Hydroxylation and C-glucosylation of flavokermesic acid. acs.orgnih.gov | Successful conversion to carminic acid. acs.orgnih.gov |

| Mutagenesis of hydroxylase and C-glucosyltransferase. | Enhanced enzyme activity. acs.orgnih.gov | 2-5 fold increase in conversion efficiencies. nih.gov |

| Simple metabolic engineering and fed-batch fermentation. | Optimized production from glucose. | 0.63 ± 0.02 mg/L of carminic acid produced. acs.orgnih.gov |

Engineered Aspergillus nidulans for Carminic Acid Biosynthesis

The filamentous fungus Aspergillus nidulans is another promising host for carminic acid production, given its natural ability to produce a wide array of polyketides. annualreviews.org A semi-natural biosynthetic pathway for carminic acid has been successfully established in this organism. nih.govresearchgate.net

The strategy involved a two-step process where a plant-derived type III PKS was used to synthesize the linear octaketide. nih.gov This was followed by the introduction of a cyclase and an aromatase from a bacterial type II PKS system to correctly fold the octaketide into flavokermesic acid anthrone. nih.gov Endogenous monooxygenases in A. nidulans were found to catalyze the subsequent oxidation steps to flavokermesic acid and kermesic acid. nih.govresearchgate.net The final step was achieved by expressing the Dactylopius coccus C-glucosyltransferase, DcUGT2, which converted the intermediates into carminic acid and a related compound, dcII. nih.govresearchgate.net This proof-of-concept study demonstrated the feasibility of producing carminic acid in A. nidulans and serves as a critical step towards industrial-scale fermentation. nih.gov

Engineered Saccharomyces cerevisiae for Carminic Acid Biosynthesis

The yeast Saccharomyces cerevisiae has emerged as a promising chassis for the heterologous production of carminic acid due to its well-characterized genetics and robustness in industrial fermentations. Initial attempts to produce carminic acid in S. cerevisiae involved transferring a known biosynthetic pathway from Aspergillus nidulans. This pathway included the introduction of four genes: a polyketide synthase (OKS) from Aloe arborescens, a cyclase (ZhuI) and an aromatase (ZhuJ) from Streptomyces sp. R1128, and a C-glucosyltransferase (UGT2) from the native producer, Dactylopius coccus. However, the expression of these genes in S. cerevisiae did not result in detectable levels of carminic acid. researchgate.netnih.gov

Further investigation into the genomics of A. nidulans led to the identification of two additional components crucial for the de novo biosynthesis of carminic acid in S. cerevisiae: the 4'-phosphopantetheinyl transferase (NpgA) and a monooxygenase (AptC). researchgate.netnih.gov The co-expression of these enzymes with the initial set of four genes successfully established the biosynthetic pathway, leading to the production of carminic acid. researchgate.net Additionally, researchers discovered that an endogenous hydroxylase from S. cerevisiae, known as Cat5, plays a vital role in the hydroxylation of the precursor flavokermesic acid to form kermesic acid, a key intermediate in the carminic acid pathway. researchgate.netnih.gov

Optimization of Microbial Strains for Enhanced Carminic Acid Titer

With the successful reconstruction of the carminic acid biosynthetic pathway in S. cerevisiae, research efforts have focused on systematic metabolic engineering to enhance the production titer. researchgate.netnih.gov A multi-faceted approach targeting various aspects of cellular metabolism has proven effective. This includes regulating the expression levels of the biosynthetic genes, augmenting the supply of essential precursors, and modifying competing metabolic pathways. researchgate.net

One key strategy involves enhancing the intracellular pools of acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide synthesis. nih.gov Furthermore, modifications to the β-oxidation pathway have been implemented to channel more carbon flux towards carminic acid production. researchgate.netnih.gov Through this comprehensive pathway engineering, a significant increase in carminic acid production was achieved. In a 5-liter bioreactor, the optimized S. cerevisiae strain was able to produce a carminic acid titer of 7580.9 μg/L, which stands as the highest reported yield in a microbial system to date. researchgate.netnih.gov This demonstrates the potential of engineered S. cerevisiae as a viable platform for the sustainable and industrial-scale production of carminic acid. researchgate.net

Enzyme Engineering for Carminic Acid Biosynthesis

A significant bottleneck in the heterologous production of carminic acid is the efficiency of the enzymes involved, particularly those that are not native to the microbial host and are acting on non-native substrates. mdpi.com To address this, researchers have employed enzyme engineering techniques, guided by computational models, to enhance the catalytic activity of key enzymes in the biosynthetic pathway. mdpi.comkaist.ac.kr

Homology Modeling and Docking Simulations for Enzyme Activity Enhancement

In the de novo synthesis of carminic acid in engineered Escherichia coli, two enzymes were identified as critical for the final conversion steps but exhibited low activity on the flavokermesic acid precursor: aklavinone 12-hydroxylase (DnrF) from Streptomyces peucetius and a C-glucosyltransferase (GtCGT) from Gentiana triflora. mdpi.comacs.orgnih.gov To improve their performance, scientists first predicted the three-dimensional structures of these enzymes using homology modeling. mdpi.comacs.org

Following the structural prediction, docking simulations were performed to visualize the interaction between the enzymes and their substrate, flavokermesic acid. mdpi.comkaist.ac.kracs.org These simulations provided insights into the active site architecture and the binding orientation of the substrate. Based on this information, targeted mutagenesis was carried out to create enzyme variants with enhanced catalytic efficiencies. This rational design approach led to the generation of beneficial mutants that showed a 2- to 5-fold increase in conversion efficiency. acs.orgnih.govresearchgate.net For instance, the GtCGT variant V93Q/Y193F was developed through this method. kaist.ac.kr Similarly, in S. cerevisiae, homology modeling and molecular docking were used to elucidate the interaction between the endogenous hydroxylase Cat5, the monooxygenase AptC, and their respective ligands. jiangnan.edu.cn This computer-aided enzyme engineering strategy has proven to be a powerful tool for optimizing biosynthetic pathways and increasing the production of valuable natural products like carminic acid. kaist.ac.kracs.org

| Compound Name |

| Carminic acid |

| Flavokermesic acid |

| Kermesic acid |

| Acetyl-CoA |

| Malonyl-CoA |

| Aklavinone |

| Aloesin |

| Research Finding | Organism | Key Enzymes/Genes | Titer/Improvement | Reference(s) |

| De novo biosynthesis of carminic acid | Saccharomyces cerevisiae | OKS, ZhuI, ZhuJ, UGT2, NpgA, AptC, Cat5 | 176.7 µg/L (initial) | researchgate.netjiangnan.edu.cn |

| Optimization of carminic acid production | Saccharomyces cerevisiae | System-wide metabolic engineering | 7580.9 µg/L | researchgate.netnih.gov |

| Enzyme engineering for enhanced activity | Escherichia coli | DnrF, GtCGT | 2-5 fold enhanced conversion | acs.orgnih.govresearchgate.net |

| Complete biosynthesis from glucose | Escherichia coli | Engineered DnrF and GtCGT | 0.63 ± 0.02 mg/L | acs.orgnih.govresearchgate.net |

| Elucidation of enzyme-ligand interactions | Saccharomyces cerevisiae | Cat5, AptC | N/A | jiangnan.edu.cn |

Mechanisms of Carminic Acid Biological Interactions and Activities

Antioxidant and Antiradical Mechanisms of Carminic Acid

The antioxidant capacity of carminic acid is a significant aspect of its biological profile, enabling it to counteract the damaging effects of oxidative stress. This is accomplished through various mechanisms, including the direct scavenging of free radicals and the modulation of cellular antioxidant defense systems.

Carminic acid is recognized as a potent free radical scavenger. mdpi.comnih.gov Its ability to neutralize reactive oxygen species is a key feature of its antioxidant action. mywellabee.com The compound's effectiveness has been quantified in various in vitro assays, which measure its capacity to quench stable synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comnih.govresearchgate.netdntb.gov.ua

Studies have determined the half-maximal inhibitory concentration (IC50) of carminic acid, indicating the concentration required to scavenge 50% of the radicals present. One study found the IC50 values to be 8.0 µM for ABTS radicals and 26.0 µM for DPPH radicals. researchgate.net Another investigation reported that the effective concentration of carminic acid needed to reduce the DPPH radical by 50% corresponded to a carminic acid to DPPH mole ratio of 0.27. conicet.gov.ar Furthermore, its antiradical activity against the ABTS radical was determined to be 1.42 mol Trolox Equivalent Antioxidant Capacity (TEAC) per mole of carminic acid. conicet.gov.ar This inherent free radical scavenging ability underscores its potential as a protective agent against radical-induced damage. researchgate.netnih.gov

Free Radical Scavenging Capacity of Carminic Acid

| Radical | Measurement | Value | Reference |

|---|---|---|---|

| ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | IC50 | 8.0 µM | researchgate.net |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | IC50 | 26.0 µM | researchgate.net |

| DPPH | Mole Ratio (CA/DPPH for 50% reduction) | 0.27 | conicet.gov.ar |

| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.42 mol TEAC/mol CA | conicet.gov.ar |

The antioxidant potency of carminic acid has been evaluated in comparison to well-established antioxidants. mdpi.comnih.govconicet.gov.arresearchgate.netconicet.gov.ar Research indicates that carminic acid's free radical scavenging activity is comparable to that of powerful antioxidants like ascorbic acid (Vitamin C) and quercetin (B1663063). conicet.gov.arconicet.gov.ar In some assays, carminic acid has been shown to be a stronger antioxidant on a molar basis than quercetin and more effective than trolox, a synthetic vitamin E analog. conicet.gov.ar

However, other studies provide a more nuanced comparison. For instance, research on extracts from Dactylopius insects noted that while carminic acid is a recognized antioxidant, pure ascorbic acid exhibited a higher antioxidant potency against the DPPH radical. mdpi.comnih.gov Similarly, ascorbic acid is acknowledged as having a greater antioxidant capacity than butylated hydroxytoluene (BHT), a common synthetic antioxidant preservative. mdpi.comnih.govresearchgate.net These comparisons highlight that while carminic acid is a potent antioxidant, its relative efficacy can vary depending on the specific assay and the antioxidant it is being compared against. nih.govconicet.gov.ar

Comparative Antioxidant Activity of Carminic Acid

| Compound | Comparison Finding | Reference |

|---|---|---|

| Carminic Acid vs. Ascorbic Acid (Vitamin C) | Activity is comparable. conicet.gov.ar | conicet.gov.ar |

| Carminic Acid vs. Ascorbic Acid (Vitamin C) | Ascorbic acid exhibited higher potency in a DPPH assay. mdpi.comnih.gov | mdpi.comnih.gov |

| Carminic Acid vs. Quercetin | Activity is comparable; stronger on a molar basis in some assays. conicet.gov.ar | conicet.gov.ar |

| Carminic Acid vs. Trolox | Demonstrated stronger antiradical activity. conicet.gov.ar | conicet.gov.ar |

| Carminic Acid vs. BHT (Butylated Hydroxytoluene) | Recognized as an effective antioxidant alongside BHT. mdpi.comnih.gov | mdpi.comnih.gov |

Beyond direct radical scavenging, carminic acid protects against oxidative stress by modulating key cellular signaling pathways. researchgate.netmedchemexpress.comnih.gov A primary mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) signaling pathway, which is crucial for cellular defense against oxidative insults. medchemexpress.comnih.govfrontiersin.orgresearchgate.net Carminic acid promotes the translocation of Nrf-2 into the nucleus, which in turn activates the transcription of various antioxidant genes. nih.gov

This activation leads to an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and a reduction in the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and hydrogen peroxide (H₂O₂). medchemexpress.comnih.gov By enhancing these endogenous antioxidant defenses, carminic acid effectively restrains oxidative stress. nih.gov

This protective action extends to various biological molecules and structures. Carminic acid has been shown to protect DNA and erythrocytes from radical-induced oxidation. researchgate.net It also mitigates lipid peroxidation, a process where free radicals damage lipids in cell membranes. mdpi.comnih.govnih.govmdpi.com The redox cycling of carminic acid can produce free radicals that, in the presence of iron, damage lipids and carbohydrates; however, its primary role in biological systems is characterized by its ability to prevent such damage through its antioxidant capabilities. nih.govnih.gov

Antimicrobial Mechanisms of Carminic Acid

Carminic acid also possesses antimicrobial properties, which are largely attributed to its chemical structure as an anthraquinone (B42736). researchgate.netkne-publishing.com

The antimicrobial activity of carminic acid is linked to the anthraquinone moiety in its structure. researchgate.netkne-publishing.com It is proposed that this compound interferes with the integrity of the bacterial cell wall and membrane. researchgate.netkne-publishing.com This disruption can lead to the leakage of intracellular components and ultimately, cell death. Furthermore, carminic acid is believed to inhibit bacterial proliferation by interfering with DNA synthesis, a critical process for microbial growth and replication. researchgate.netkne-publishing.com

Research has demonstrated the efficacy of carminic acid and materials containing it against specific bacterial strains. It has shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.comrjptonline.orgnih.gov One study identified carminic acid as an active compound from Aloe vera with potential antibacterial effects against Staphylococcus and Streptococcus bacteria, which are responsible for skin infections like impetigo. rjptonline.org

The antibacterial effect has also been observed in functional materials. For example, fabrics dyed with Carmine (B74029) Red, a pigment derived from carminic acid, exhibited good antibacterial properties against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com While some plant extracts containing a variety of polyphenols have shown selective inhibition of Gram-positive bacteria, the specific action of carminic acid contributes to this broader antimicrobial profile. nih.gov

Efficacy of Carminic Acid Against Specific Bacterial Strains

| Bacterial Strain | Gram Type | Observed Effect | Source/Context | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition/Antibacterial Activity | Identified as active compound from Aloe vera; Activity in dyed fabrics | mdpi.comrjptonline.org |

| Streptococcus spp. | Gram-positive | Potential Antibacterial Activity | Identified as active compound from Aloe vera | rjptonline.org |

| Escherichia coli | Gram-negative | Antibacterial Activity | Activity in dyed fabrics | mdpi.com |

Chelation Mechanisms of Carminic Acid with Metal Ions

Carminic acid is an excellent chelating agent due to the presence of multiple hydroxyl and carboxylic acid groups in its structure. bris.ac.uktandfonline.com These groups can deprotonate and donate lone pairs of electrons to form coordinate bonds with metal ions, creating stable chelate rings.

Studies have shown that carminic acid can form complexes with a variety of divalent and trivalent metal ions, including Cu(II), Zn(II), Ni(II), Co(II), Hg(II), and Al(III). nih.govresearchgate.net The stability of these complexes varies depending on the metal ion. For instance, the stability of complexes with some divalent metals follows the order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Hg(II). researchgate.net

Stability Constants of Carminic Acid Metal Complexes

Carminic acid's ability to form stable complexes with various metal ions is a key aspect of its chemical behavior. Potentiometric studies have been employed to determine the dissociation constants of carminic acid and the stability constants of its complexes with several divalent metal ions in aqueous solutions. researchgate.net One study identified five dissociation constants for carminic acid (H5L) with values of 3.39, 5.78, 8.35, 10.27, and 11.51. researchgate.net This research indicated that carminic acid acts as a bidentate ligand, coordinating with metal ions through its carboxyl and ortho-hydroxy groups. researchgate.netbris.ac.uk

The stability of these complexes varies depending on the metal ion. For instance, the stability constants (log K) for complexes with Cu(II), Ni(II), Co(II), and Zn(II) in a carbonate buffer solution at pH 10 were determined to be 5.75, 5.00, 4.89, and 3.89, respectively. scielo.br These values suggest the formation of stable complexes, particularly with copper. scielo.br The formation of various complex species, including hydrolyzed forms, is dependent on the specific experimental conditions. researchgate.net

Table 1: Stability Constants (log K) of Divalent Metal Ion-Carminic Acid Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 5.75 |

| Ni(II) | 5.00 |

| Co(II) | 4.89 |

| Zn(II) | 3.89 |

Data sourced from spectrophotometric measurements in a carbonate buffer solution at pH 10. scielo.br

Influence of Metal Chelation on Carminic Acid Spectroscopic Properties

The chelation of metal ions significantly alters the spectroscopic properties of carminic acid. icrc.ac.irtandfonline.com This phenomenon is due to the metal ions acting as electron acceptors, forming coordinate bonds with the dye molecule. icrc.ac.ir This complexation results in a shift of the maximum absorption wavelength (λmax) in the visible spectrum to longer wavelengths, which is perceived as an intensification of color. icrc.ac.ir

Molecular Docking Studies of Carminic Acid Metal Complexes with Cancer-Related Proteins

Molecular docking studies have been utilized to investigate the potential interactions of carminic acid and its metal complexes with proteins implicated in cancer. tandfonline.comresearchgate.net These computational studies aim to predict the binding affinity and modes of interaction between the small molecule (ligand) and the protein (receptor).

One study investigated the influence of a metal atom on the interaction of carminic acid with five different cancer-related protein groups. tandfonline.com The results indicated that the presence of the metal enhances the interaction with these proteins. tandfonline.com For instance, in complexes with a tin atom (substituted by zinc for calculation purposes), a significant increase in binding strength, as indicated by the binding constant (Kb), was observed for most of the targeted proteins. tandfonline.com The primary interactions between the proteins and carminic acid involve hydrogen bonding and interactions with the π-electrons of the anthraquinone structure. tandfonline.comresearchgate.net The introduction of a metal atom leads to additional electrostatic interactions with amino acid residues of the protein, potentially increasing the affinity and biological activity of the complex. tandfonline.comresearchgate.net

Table 2: Illustrative Binding Constants from a Molecular Docking Study

| Protein Target | Ligand | Binding Constant (K_b) |

|---|---|---|

| PDK-1 | Carminic Acid (CA) | 2.14 x 10^7 |

| PDK-1 | CA-Metal Complex | Decreased |

This table is based on findings from a study that explored the interaction of carminic acid and its metal complexes with cancer-related proteins. tandfonline.comresearchgate.net

Immunological Responses to Carminic Acid

While valued as a natural colorant, carminic acid can elicit immunological responses in susceptible individuals, primarily through IgE-mediated hypersensitivity reactions.

IgE-mediated Hypersensitivity Reactions to Carminic Acid

Immediate hypersensitivity reactions to carminic acid are typically mediated by Immunoglobulin E (IgE) antibodies. termedia.plksri.kreurannallergyimm.com These reactions can manifest shortly after ingestion, inhalation, or skin contact with products containing the dye. termedia.plnih.gov Clinical presentations of these IgE-mediated reactions include urticaria (hives), angioedema, anaphylaxis, and asthma. ksri.kreurannallergyimm.comnih.gov

Positive skin prick tests (SPTs) are a common diagnostic tool to indicate hypersensitivity to this compound, the complex of carminic acid. termedia.pleurannallergyimm.com Studies have shown that positive SPT reactions to this compound red occur in approximately 3% of patients being evaluated for food allergies. termedia.pleurannallergyimm.com In many instances, a positive SPT to this compound is observed alongside reactions to house dust mites, suggesting potential immunologic cross-reactivity. ksri.kreurannallergyimm.com

Identification of Protein-Bound Carminic Acid as Allergenic Species

The allergenic potential of carminic acid is complex. While carminic acid itself is a small molecule (hapten), evidence suggests that its ability to bind to proteins is crucial for it to become a fully functional allergen. nih.govresearchgate.net It is believed that residual insect-derived proteins in commercial this compound preparations can act as carriers for carminic acid, forming hapten-carrier conjugates that trigger an immune response. nih.govresearchgate.net

Research has identified several protein bands in cochineal insect extracts, with molecular masses ranging from 23 to 88 kDa, that are recognized by the sera of this compound-allergic patients. nih.govinchem.org One specific 38 kDa protein, identified as CC38K, has been implicated as a major allergen. researchgate.net Furthermore, experimental studies have shown that the activation of basophils (a type of white blood cell involved in allergic reactions) from sensitized individuals is dependent on the interaction between carminic acid and a carrier protein, such as albumin. nih.govresearchgate.net This supports the hypothesis that protein-bound carminic acid is a key allergenic species responsible for IgE-mediated reactions. nih.govnih.gov

Mechanisms of Allergic Reactions (Urticaria, Angio-oedema, Anaphylaxis, Asthma)

The underlying mechanism of allergic reactions to carminic acid involves the classic pathway of type I hypersensitivity. Upon initial exposure in a susceptible individual, the immune system produces specific IgE antibodies against the protein-bound carminic acid allergen. These IgE antibodies then bind to the surface of mast cells and basophils.

Subsequent exposure to carminic acid leads to the cross-linking of these surface-bound IgE antibodies by the allergen. This cross-linking triggers the degranulation of mast cells and basophils, releasing a cascade of inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins. frontiersin.org

These mediators are responsible for the clinical manifestations of the allergic reaction:

Urticaria and Angioedema: Increased vascular permeability and vasodilation, caused by histamine and other mediators, lead to fluid leakage into the superficial dermis, resulting in wheals (urticaria), and into the deeper dermal and subcutaneous tissues, causing swelling (angioedema). frontiersin.org

Asthma: The release of mediators in the respiratory tract causes bronchoconstriction, mucus secretion, and airway inflammation, leading to symptoms of asthma such as wheezing, coughing, and shortness of breath. nih.govkarger.com

Anaphylaxis: This is a severe, systemic reaction resulting from the widespread release of inflammatory mediators. frontiersin.org It can involve multiple organ systems and is characterized by symptoms such as a rapid drop in blood pressure (hypotension), difficulty breathing, and skin manifestations. inchem.orgfrontiersin.org Anaphylactic reactions to this compound have been reported following ingestion of foods or beverages containing the dye. researchgate.net

Cross-Reactions with Other Allergens (e.g., mites)

This compound, a pigment derived from carminic acid, has been associated with IgE-mediated allergic reactions. fedup.com.au Studies have investigated the potential for cross-reactivity between this compound and other common allergens, particularly house dust mites.

Research indicates that a significant percentage of individuals with a positive skin prick test (SPT) to this compound also show sensitization to mites. In one study, 74% of patients with a positive SPT to this compound also had positive reactions to mite allergens. karger.com However, the clinical manifestation of this compound allergy does not appear to be dependent on a concurrent mite allergy. karger.comresearchgate.net A quarter of patients sensitized to this compound show no sensitization to mites, suggesting that primary sensitization to this compound can occur independently. karger.comresearchgate.net

The allergenic components in this compound are believed to be residual proteins from the cochineal insect (Dactylopius coccus Costa) from which carminic acid is extracted. fedup.com.aukarger.com These insect-derived proteins are thought to be the primary allergens responsible for IgE-mediated reactions. fedup.com.aufoodallergytest.co.uk It is hypothesized that these proteins may share similarities with mite allergens, leading to the observed co-sensitization. karger.com However, some studies have not demonstrated cross-reactivity between house dust mites and this compound in certain patient populations, such as butchers with occupational asthma to this compound. karger.com

Furthermore, some individuals sensitized to this compound also exhibit reactions to shrimp, suggesting a potential association with crustacean allergies. karger.comresearchgate.net This points to a complex pattern of cross-reactivity, where mite allergy is not the sole factor in this compound sensitization. karger.com The proteins within the cochineal extract are considered the main allergens, and these may be chemically modified during the production of this compound dye. fedup.com.auresearchgate.net

Carminic Acid in Cellular Processes and Therapeutic Applications

Carminic acid has demonstrated a range of biological activities that position it as a compound of interest for therapeutic research. Its interactions with key cellular pathways involved in apoptosis, inflammation, and oxidative stress have been a particular focus.

Influence on Apoptosis and Programmed Cell Death

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. In the context of renal injury induced by certain stimuli, tubular cell apoptosis is a significant contributor to the pathology. mdpi.comfrontiersin.org

Studies on carnosic acid, a compound with structural similarities to carminic acid, have shown that it can inhibit tubular cell apoptosis and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, in models of lipopolysaccharide-induced acute kidney injury. mdpi.com This suggests a potential mechanism by which related compounds might exert protective effects. Furthermore, organotin complexes, which can be formed with compounds like carminic acid, have been shown to induce apoptosis in cancer cell lines. researchgate.net

Regulation of Inflammatory Pathways (e.g., NF-κB signaling) by Carminic Acid

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. researchgate.nethilarispublisher.commedchemexpress.com The activation of the NF-κB signaling pathway is a central event in the inflammatory response. hilarispublisher.com

Research has shown that carminic acid can effectively suppress inflammatory responses by inhibiting the NF-κB pathway. researchgate.netnih.gov In in vitro studies using mouse and human tubular epithelial cells, carminic acid treatment significantly reduced the expression of pro-inflammatory cytokines and chemokines. nih.gov This anti-inflammatory effect was associated with the blockage of NF-κB activation. nih.gov Specifically, carminic acid was found to decrease the phosphorylation of IκBα and subsequently prevent the translocation of the p65 subunit of NF-κB into the nucleus. hilarispublisher.comnih.gov

In vivo studies have corroborated these findings, demonstrating that carminic acid supplementation leads to a significant reduction in inflammatory markers in animal models of metabolic disorders. The anti-inflammatory properties of carminic acid are also attributed to its ability to block mitogen-activated protein kinase (MAPK) and tumor necrosis factor α/TNF-α receptor (TNF-α/TNFRs) signaling pathways. researchgate.netnih.gov

Modulation of Oxidative Stress Response (e.g., Nrf-2 signaling) by Carminic Acid

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular defense against oxidative stress by activating the expression of antioxidant and cytoprotective genes. frontiersin.orgnih.gov

Carminic acid has been identified as a modulator of the Nrf2 signaling pathway. nih.gov Studies have demonstrated that carminic acid enhances the activation of Nrf2. nih.gov This activation involves increasing the nuclear translocation of Nrf2, which in turn boosts the cellular antioxidant response. nih.govresearchgate.net By improving Nrf2 signaling, carminic acid helps to reduce the production of reactive oxygen species (ROS) and protect cells from oxidative damage. nih.gov

The antioxidant activity of carminic acid has been shown to protect erythrocytes and DNA from radical-induced oxidation. researchgate.netresearchgate.net The mechanism involves scavenging free radicals and mediating the Nrf-2 signaling pathway to inhibit oxidative stress. researchgate.netresearchgate.net Furthermore, the knockdown of Nrf2 has been shown to abolish the protective effects of carminic acid against inflammation and ROS production, highlighting the critical role of this pathway in the compound's mechanism of action. nih.gov

Potential for Treatment of Metabolic Stress-Induced Renal Injury

Metabolic stress, such as that induced by excessive fructose (B13574) intake, can lead to chronic kidney disease, characterized by inflammation, oxidative stress, and renal dysfunction. nih.gov Carminic acid has emerged as a potential therapeutic agent for mitigating such renal injury. nih.govresearchgate.net

In animal models of fructose-induced kidney injury, supplementation with carminic acid has been shown to alleviate metabolic disorders, reduce albuminuria, and improve histological changes in renal tissues. nih.govresearchgate.net The protective effects are largely attributed to its ability to suppress inflammation and oxidative stress within the kidneys. nih.govresearchgate.net Mechanistically, carminic acid achieves this by regulating the NF-κB and Nrf-2 signaling pathways. nih.govresearchgate.net It inhibits the pro-inflammatory NF-κB pathway while enhancing the protective Nrf-2 antioxidant response. nih.gov

Furthermore, carminic acid has been observed to mitigate glomerular hypertrophy and renal fibrosis, key features of chronic kidney damage. medchemexpress.com It also enhances the activation of AMP-activated protein kinase α (AMPKα), a crucial regulator of cellular energy metabolism, which is often dysregulated in metabolic diseases. nih.govaging-us.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Carminic acid |

| 5-fluorouracil |

| AMP-activated protein kinase α (AMPKα) |

| Cadmium |

| This compound |

| Carnosic acid |

| Caspase-3 |

| Chromium |

| Cobalt |

| Copper |

| Curcumin |

| Erythrosine |

| Flavokermesic acid |

| Fructose |

| Gentamicin |

| Glucose |

| Gold |

| IκBα |

| Indigo this compound |

| Iron |

| Kermesic acid |

| Laccaic acids |

| Lipopolysaccharide |

| Mitoxantrone |

| NF-κB |

| Nickel |

| Nrf2 |

| Oxaliplatin |

| p-coumaric acid |

| Platinum |

| Ruthenium |

| Shikonin |

| Tin |

| Vinblastine |

| Zinc |

Extraction and Purification Research of Carminic Acid

Conventional Extraction Methodologies and Their Limitations

Conventional extraction methods for carminic acid are typically simple, inexpensive, and easy to implement. nih.gov These traditional techniques often involve a multi-step process that includes solid-liquid extraction with organic solvents, alkaline extraction, solid-liquid separation, and recovery of the pigment. mdpi.commdpi.com However, these methods are not without their drawbacks. They are often characterized by high energy and solvent consumption, extended extraction times, low selectivity, and consequently, lower pigment yields and higher production costs. nih.govresearchgate.netpreprints.org These limitations have spurred research into more efficient and sustainable extraction technologies. umich.mx

Solid-Liquid Extraction with Organic Solvents

A primary step in conventional carminic acid extraction involves solid-liquid extraction from the dried and ground cochineal insects. umich.mx Organic solvents are commonly employed in this process to dissolve the carminic acid and other soluble components. entomologyjournals.com Historically, water was used, but modern techniques more frequently utilize solvents like ethanol, methanol, and acetone. umich.mxentomologyjournals.com The process typically involves soaking the dried insects in the solvent for a specific duration, followed by filtration to separate the liquid extract containing the carminic acid from the solid residue. entomologyjournals.com For instance, one method describes subjecting cochineal powder to an extraction process using alcohol. umich.mx Another approach involves an initial degreasing step with an organic solvent such as hexane (B92381) to remove waxes and lipids before the main extraction. scispace.comdspacedirect.org While effective at dissolving the pigment, the use of large volumes of organic solvents is a significant limitation of this method, contributing to higher costs and environmental concerns. researchgate.netfoodnavigator.com

Alkaline Extraction and Solid-Liquid Separation

Following the initial solvent extraction, or sometimes as the primary extraction step, alkaline extraction is employed to enhance the dissolution of carminic acid. scispace.comresearchgate.net This involves using an alkaline medium, such as a sodium carbonate solution, often at elevated temperatures. umich.mxdspacedirect.org For example, a described industrial process involves feeding ground cochineal into a reactor with boiling alkaline water (pH 9) heated to 95-100°C for 15 to 30 minutes with vigorous stirring. dspacedirect.org

After the extraction, a solid-liquid separation step is necessary to remove the insoluble insect debris from the carminic acid-rich liquid extract. umich.mxresearchgate.net This is commonly achieved through methods like flocculation and filtration. umich.mxscispace.comresearchgate.net A flocculent may be added to the solution to aid in the aggregation of solid particles, making them easier to separate by filtration through a fine mesh sieve. dspacedirect.org

Recovery by Centrifugation and Resolubilization

Once the solid impurities are removed, the carminic acid is often recovered from the solution. mdpi.commdpi.com One common method involves precipitation. scispace.com Alum (aluminum and potassium sulfate) and calcium salts are added to the soluble extract, causing the carminic acid to precipitate as a red aluminum salt, known as carmine (B74029). umich.mxdspacedirect.org

The resulting precipitate is then recovered, frequently through centrifugation. mdpi.comscispace.comresearchgate.net After sedimentation by gravity, the wet sediment is transferred to a centrifuge to separate it from the mother liquor. dspacedirect.org The recovered this compound deposit is then washed, typically with deionized water, to remove any remaining soluble impurities. dspacedirect.org For applications requiring pure carminic acid rather than the this compound lake, a resolubilization step is necessary to free the carminic acid from the aluminum or calcium salt. mdpi.commdpi.comscispace.com The final steps involve concentration and drying to obtain a fine, uniform powder. umich.mxscispace.com

Advanced and Eco-Friendly Extraction Techniques

In response to the limitations of conventional methods, research has focused on developing advanced and eco-friendly extraction techniques for carminic acid. preprints.org These modern approaches, often referred to as "green" technologies, aim to improve extraction efficiency, reduce processing times, and minimize the use of harsh chemicals and energy. mdpi.compreprints.org Among the most promising of these are Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). preprints.org

Ultrasound-Assisted Extraction (UAE) for Carminic Acid

Ultrasound-Assisted Extraction (UAE) has emerged as a highly effective green technology for obtaining carminic acid from cochineal insects. preprints.org This technique utilizes ultrasonic waves to generate cavitation bubbles within the solvent. entomologyjournals.com The collapse of these bubbles near the cell walls of the insect material creates microjets and shockwaves, which disrupt the cell structure and enhance mass transfer, thereby improving the diffusion of the solvent and the extraction of carminic acid. entomologyjournals.com

Research has demonstrated that UAE can significantly increase the yield of carminic acid while reducing extraction time compared to conventional methods. entomologyjournals.com Studies have shown that UAE can achieve high extract yields without altering the molecular structure of the carminic acid. mdpi.compreprints.org In one study, optimized UAE conditions of 67.34°C, a 1:20 g/mL solvent ratio, and a 15-minute processing time resulted in a high extract yield of 49.2%. mdpi.com The efficiency of UAE is also noteworthy; one report indicates an extraction efficiency of 31.3 mg/min. nih.gov Comparative studies have found UAE to be more effective than other green methods like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) in terms of yield. nih.gov

Table 1: Comparison of UAE and Conventional Extraction of Carminic Acid

| Extraction Method | Extract Yield (%) | Carminic Acid Yield (%) | Efficiency (mg/min) |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | 49.2 | 26.3 | 31.3 |

| Conventional Method | 31.9 | 17.8 | 10.6 |

Data sourced from a comparative study on extraction techniques. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE) for Carminic Acid

Microwave-Assisted Extraction (MAE) is another advanced technique that offers significant advantages for carminic acid extraction. preprints.org MAE works by using microwave energy to directly heat the solvent and the moisture within the insect material. preprints.org This localized, rapid heating creates pressure that ruptures the cell walls, facilitating the release of carminic acid into the solvent. preprints.org The process is highly dependent on the dielectric properties of the solvent and the material being extracted. preprints.org

MAE has been shown to be a viable alternative to conventional methods, providing higher yields and efficiencies in shorter processing times. nih.govresearchgate.net Research indicates that MAE can achieve an extract yield of around 41% and a carminic acid yield of 18%. mdpi.com While the extract yield may be slightly lower than that of UAE, the efficiency of MAE in obtaining carminic acid can be higher, with one study reporting an efficiency of 36 mg/min. mdpi.com Optimized conditions for MAE have been identified as a temperature of 60°C for 15 minutes with a solvent ratio of 1:20 g/mL. mdpi.com Statistical analysis has shown that the solvent factor is particularly significant in the efficiency of MAE. mdpi.compreprints.org

Table 2: Performance of Microwave-Assisted Extraction (MAE) for Carminic Acid

| Parameter | Value |

|---|---|

| Extract Yield (%) | 40.89 - 41.0 |

| Carminic Acid Yield (%) | 18.0 |

| Extraction Efficiency (mg/min) | 27.3 - 36.0 |

| Optimized Temperature (°C) | 60 |

| Optimized Time (min) | 15 |

Data compiled from studies on MAE of carminic acid. mdpi.comnih.gov

Pressurized Liquid Extraction (PLE) for Carminic Acid

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced technique that utilizes solvents at elevated temperatures and pressures, below their critical points, to enhance extraction efficiency. mdpi.com This method has been investigated as a more efficient alternative to conventional techniques for extracting carminic acid. umich.mximbarex.com

The use of high pressure and temperature in PLE alters the physicochemical properties of the solvent, leading to increased solubility of carminic acid, decreased solvent viscosity and surface tension, and improved mass transfer rates. mdpi.com This allows for deeper and easier penetration of the solvent into the cochineal matrix. mdpi.com Research has shown that PLE can significantly increase the yield of carminic acid compared to traditional methods. umich.mx For instance, one study reported a carminic acid yield of 42.4% using PLE, a substantial improvement over the 18.5% obtained with conventional solid-liquid extraction. umich.mx The best results were achieved using methanol/water and ethanol/water mixtures as solvents at temperatures of 100 and 150 °C, respectively. umich.mx

A key advantage of PLE is the potential to reduce the use of toxic organic solvents and shorten extraction times, making the process more environmentally friendly and economical. foodnavigator.comresearchgate.net Furthermore, PLE has been shown to produce a red precipitate of carminic acid directly, which is beneficial for industrial applications due to its greater stability in solid form. umich.mx

Supercritical Fluid Extraction (SFE) for Carminic Acid

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable extraction method that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. foodnavigator.comajgreenchem.comajgreenchem.com This technique is particularly advantageous because it operates under mild temperature conditions, preventing the degradation of thermally sensitive compounds like carminic acid. foodnavigator.com The solvating power of the supercritical fluid can be easily manipulated by adjusting pressure and temperature, allowing for selective extraction. foodnavigator.comajgreenchem.com

In the context of carminic acid, SFE has been explored as a method to achieve high purity extracts while avoiding the use of harmful organic solvents. foodnavigator.comresearchgate.net The use of supercritical CO2, an environmentally benign solvent, makes SFE an attractive option for the food and pharmaceutical industries. foodnavigator.comresearchgate.net Research has demonstrated that SFE can yield high-quality carminic acid. One study reported a yield of 39.4% for carminic acid using SFE, which is significantly higher than that of conventional methods. umich.mx

The ability of SFE to selectively extract certain compounds while leaving others behind is a notable benefit. researchgate.net This selectivity can help in reducing the protein content in the final dye, which in turn could lower the allergenic potential of the this compound colorant. foodnavigator.com

Purification Strategies for Carminic Acid

Following extraction, the crude carminic acid extract contains various impurities that need to be removed to obtain a high-purity product suitable for commercial use. researchgate.netimbarex.com Purification strategies typically involve a combination of physical and chemical separation techniques. researchgate.net

Filtration and Precipitation Techniques

Filtration is a fundamental step used to separate the solid cochineal residues from the liquid extract. imbarex.comdspacedirect.org This is often followed by precipitation to isolate the carminic acid. imbarex.comdspacedirect.org